(2E)-2-cyano-3-[5-(2,4-dichloro-5-nitrophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide
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Overview
Description
(E)-2-CYANO-3-[5-(2,4-DICHLORO-5-NITROPHENYL)-2-FURYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE is a complex organic compound characterized by its unique structure, which includes cyano, dichlorophenyl, nitro, and furan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-3-[5-(2,4-DICHLORO-5-NITROPHENYL)-2-FURYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the addition of the tetrahydro-2-furanylmethyl group under specific reaction conditions, such as controlled temperature and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(E)-2-CYANO-3-[5-(2,4-DICHLORO-5-NITROPHENYL)-2-FURYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert nitro groups to amino groups, typically using reducing agents such as sodium borohydride or hydrogen gas.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amino-substituted compounds .
Scientific Research Applications
(E)-2-CYANO-3-[5-(2,4-DICHLORO-5-NITROPHENYL)-2-FURYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (E)-2-CYANO-3-[5-(2,4-DICHLORO-5-NITROPHENYL)-2-FURYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
- Trichloroethylene
- Tetrachloroethylene
- Dichloromethane
- Chloroform
Uniqueness
Compared to these similar compounds, (E)-2-CYANO-3-[5-(2,4-DICHLORO-5-NITROPHENYL)-2-FURYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H15Cl2N3O5 |
---|---|
Molecular Weight |
436.2 g/mol |
IUPAC Name |
(E)-2-cyano-3-[5-(2,4-dichloro-5-nitrophenyl)furan-2-yl]-N-(oxolan-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C19H15Cl2N3O5/c20-15-8-16(21)17(24(26)27)7-14(15)18-4-3-12(29-18)6-11(9-22)19(25)23-10-13-2-1-5-28-13/h3-4,6-8,13H,1-2,5,10H2,(H,23,25)/b11-6+ |
InChI Key |
BHFRVLVYSVQOGU-IZZDOVSWSA-N |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-])/C#N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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